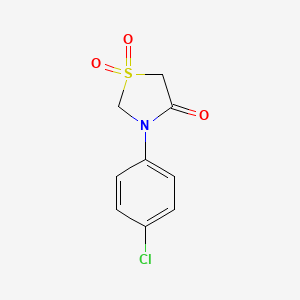

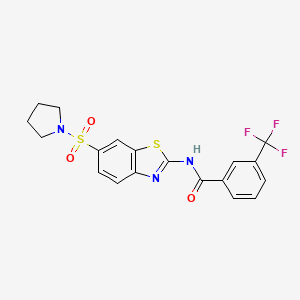

![molecular formula C10H10N2OS B2685845 1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 499796-81-5](/img/structure/B2685845.png)

1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one is a chemical compound with the molecular formula C7H9NO. It is also known by other names such as 1-(1-Methylpyrrol-2-yl)ethanone, 2-Acetyl-1-methylpyrrole, and N-Methyl-2-acetylpyrrole . The compound contains a thiazole ring and a pyrrole ring, which contribute to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring (with a sulfur atom) and a pyrrole ring (with a nitrogen atom). You can view the 2D structure here .Aplicaciones Científicas De Investigación

Cycloadditions and Synthetic Potential

1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one and its derivatives exhibit diverse reactivity, serving as precursors in cycloaddition reactions. The pyrrolo[1,2-c]thiazole framework, generated by dehydration, acts as a thiocarbonyl ylide or azomethine ylide in cycloadditions with electron-deficient alkenes or alkynes, offering a route to novel heterocyclic compounds. This behavior is partially explained by Frontier Molecular Orbital (MO) theory, highlighting the compound's synthetic utility in creating complex molecular architectures (Sutcliffe et al., 2000).

Antiviral Activity

Derivatives of this compound have been explored for antiviral activities. Synthesized thiazole and triazine derivatives exhibited notable cytotoxicity and antiviral efficacy against HSV1 and HAV-MBB, demonstrating potential as antiviral agents. This highlights the compound's relevance in medicinal chemistry for developing new therapeutic agents (Attaby et al., 2006).

Antimicrobial and Antimycobacterial Properties

Thiazol-2-yl derivatives exhibit significant antimicrobial and antimycobacterial activities, presenting new opportunities for antibiotic development. Some compounds showed promising activity against A. baumannii and M. tuberculosis, indicating potential as starting points for new antimycobacterial agents (Nural et al., 2018).

Anticancer Activity

Synthetic pathways leveraging this compound derivatives have led to compounds with potent anticancer activities. Microwave-assisted synthesis of 4H-pyran derivatives and subsequent evaluation against various human cancer cell lines uncovered compounds with significant potency, highlighting the potential for cancer therapy applications (Hadiyal et al., 2020).

Propiedades

IUPAC Name |

1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-9(8(2)13)14-10(11-7)12-5-3-4-6-12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVARLJMFRDOZSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2685763.png)

![1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride](/img/structure/B2685765.png)

![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)

![4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2685771.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B2685781.png)

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2685783.png)